

An In-depth Technical Guide to Methyl 6-methoxypicolinate

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Compound of Interest

Compound Name: *Methyl 6-methoxypicolinate*

Cat. No.: *B1340530*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 6-methoxypicolinate** (CAS No. 26256-72-4), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, provides a detailed, representative experimental protocol for its synthesis, and discusses its potential applications in drug discovery. Due to the limited availability of specific experimental data, this guide also includes predicted spectroscopic characteristics based on its chemical structure and analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Chemical Identity and Properties

Methyl 6-methoxypicolinate, also known as Methyl 6-methoxypyridine-2-carboxylate, is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a methyl ester at the 2-position.

Table 1: Physicochemical Properties of **Methyl 6-methoxypicolinate**

Property	Value	Source(s)
CAS Number	26256-72-4	[1] [2]
Molecular Formula	C ₈ H ₉ NO ₃	[1] [2]
Molecular Weight	167.16 g/mol	[1] [2]
IUPAC Name	methyl 6-methoxypyridine-2-carboxylate	[2]
Synonyms	6-Methoxy-pyridine-2-carboxylic acid methyl ester, Methyl 6-methoxypicolinate	[2]
Physical Form	Solid	[1]
Melting Point	33-38 °C	[1]
Purity	Typically ≥97%	[1]
InChI Key	QCCJUEURAZMEGY-UHFFFAOYSA-N	[1]

Synthesis of Methyl 6-methoxypicolinate

The synthesis of **Methyl 6-methoxypicolinate** can be achieved through various methods. A general and effective approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated picolinate, with sodium methoxide. Another established method, based on the work by Deady, et al., involves the conversion of an amino-substituted pyridine.[\[1\]](#) The following is a representative experimental protocol based on the latter approach.

Experimental Protocol: Synthesis from 6-Amino-2-methylpyridine

This multi-step synthesis involves the diazotization of an aminopyridine precursor, followed by substitution and subsequent oxidation and esterification.

Materials:

- 6-Amino-2-methylpyridine
- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr)
- Copper(I) bromide (CuBr)
- Sodium methoxide (NaOMe)
- Methanol (MeOH)
- Potassium permanganate (KMnO₄)
- Sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and equipment

Procedure:

- Step 1: Synthesis of 6-Bromo-2-methylpyridine. In a round-bottom flask cooled in an ice bath, dissolve 6-amino-2-methylpyridine in aqueous hydrobromic acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. After the addition is complete, add a solution of copper(I) bromide in hydrobromic acid. Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction. Cool the mixture, neutralize with a suitable base, and extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-2-methylpyridine.
- Step 2: Synthesis of 6-Methoxy-2-methylpyridine. In a sealed reaction vessel, dissolve 6-bromo-2-methylpyridine in anhydrous methanol. Add a solution of sodium methoxide in methanol. Heat the mixture under reflux for several hours, monitoring the reaction by thin-

layer chromatography (TLC). Upon completion, cool the reaction mixture, remove the methanol under reduced pressure, and partition the residue between water and dichloromethane. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to obtain 6-methoxy-2-methylpyridine.

- Step 3: Synthesis of 6-Methoxypicolinic acid. Dissolve 6-methoxy-2-methylpyridine in water and add a solution of potassium permanganate in water portion-wise, controlling the temperature with an ice bath. After the addition, heat the mixture to reflux until the purple color of the permanganate disappears. Cool the mixture and filter off the manganese dioxide. Acidify the filtrate with sulfuric acid to precipitate the 6-methoxypicolinic acid. Collect the solid by filtration and dry.
- Step 4: Synthesis of **Methyl 6-methoxypicolinate**. Suspend 6-methoxypicolinic acid in an excess of methanol. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst. Heat the mixture to reflux for several hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **Methyl 6-methoxypicolinate**. Purify the product by column chromatography or recrystallization.

Spectroscopic Data (Predicted)

As of the date of this guide, public databases do not contain experimental spectroscopic data for **Methyl 6-methoxypicolinate**. The following are predicted characteristic signals based on its structure and data from analogous compounds.

3.1. ^1H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the pyridine ring.
- Methoxy protons: A singlet at approximately δ 3.9-4.1 ppm, integrating to three protons.
- Methyl ester protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

3.2. ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl carbon: A signal in the range of δ 165-170 ppm.
- Aromatic carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be significantly shielded.
- Methoxy carbon: A signal around δ 53-55 ppm.
- Methyl ester carbon: A signal around δ 52-54 ppm.

3.3. IR (Infrared) Spectroscopy:

- C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm^{-1} .
- C-O stretch (ester and ether): Absorption bands in the region of 1200-1300 cm^{-1} and 1000-1100 cm^{-1} .
- C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm^{-1} region.
- C-H stretch (aromatic and methyl): Signals just above and below 3000 cm^{-1} , respectively.

3.4. Mass Spectrometry (MS):

- Molecular Ion (M^+): An expected peak at $\text{m/z} = 167$, corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, $\text{m/z} = 31$) and the methyl ester group (-COOCH₃, $\text{m/z} = 59$).

Applications in Drug Discovery and Development

While specific biological activities for **Methyl 6-methoxypicolinate** are not widely reported, its structural motifs are of significant interest in medicinal chemistry.

- Pyridine Scaffold: The pyridine ring is a common scaffold in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.

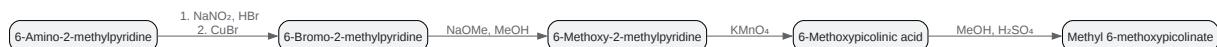
- "Magic Methyl" Effect: The introduction of a methyl or methoxy group onto a pharmacologically active scaffold can have profound effects on a molecule's potency, selectivity, and metabolic stability. This is often referred to as the "magic methyl" effect. These groups can influence the conformation of the molecule, enhance binding to target proteins through hydrophobic interactions, and block sites of metabolic degradation.

Given these characteristics, **Methyl 6-methoxypicolinate** serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. It can be used to introduce a substituted pyridine ring into a lead compound to modulate its properties and potentially improve its therapeutic profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of **Methyl 6-methoxypicolinate** from 6-amino-2-methylpyridine.



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Caption: Synthesis workflow for **Methyl 6-methoxypicolinate**.

Safety Information

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This guide is for informational purposes only and does not constitute professional advice. Researchers should consult original research articles and safety data sheets (SDS) before handling any chemical substances.

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References

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